molecular formula C8H6Cl2N2O2 B4238377 N'-(2,5-dichlorophenyl)oxamide

N'-(2,5-dichlorophenyl)oxamide

Cat. No.: B4238377
M. Wt: 233.05 g/mol
InChI Key: HIGGXYQTRJJUPZ-UHFFFAOYSA-N
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Description

N'-(2,5-Dichlorophenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide backbone (NH-C(O)-C(O)-NH) linked to a 2,5-dichlorophenyl group. This structural motif combines the hydrogen-bonding capacity of oxamide with the hydrophobic and electronic effects of the dichlorinated aromatic ring.

The 2,5-dichlorophenyl moiety is pharmacologically significant, as evidenced by its role in thrombin and Factor XIIa (FXIIa) inhibitors, where it occupies the S1 pocket of trypsin-like serine proteases . Additionally, oxamide derivatives are known for diverse uses, including slow-release fertilizers , though the dichlorophenyl substitution likely shifts its utility toward biomedical applications.

Properties

IUPAC Name

N'-(2,5-dichlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-4-1-2-5(10)6(3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGGXYQTRJJUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dichlorophenyl)oxamide typically involves the reaction of 2,5-dichloroaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Reaction of 2,5-dichloroaniline with oxalyl chloride:

Industrial Production Methods

Industrial production of N’-(2,5-dichlorophenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dichlorophenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.

    Reduction: Reduction reactions can convert the oxamide groups to amine groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxamic acid derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted phenyl oxamides.

Scientific Research Applications

N’-(2,5-dichlorophenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N’-(2,5-dichlorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N'-(2,5-dichlorophenyl)oxamide with structurally related compounds:

Compound Name Core Structure Key Substituents Primary Application Biological/Functional Role Reference
This compound Oxamide 2,5-Dichlorophenyl Pharmaceuticals FXIIa/thrombin inhibition
N,N′-Bis(1-methoxycarbonylvinyl)oxamide Oxamide Vinyl/methoxycarbonyl groups Organic synthesis Reactivity in elimination reactions
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer synthesis Monomer for polyimides
(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide 3,4-Dichlorophenyl Anticancer agents Inhibition of gastric cancer cells
Oxamide Oxamide Unsubstituted Agriculture Slow-release nitrogen fertilizer

Key Comparative Insights

Substituent Effects on Bioactivity
  • Position of Chlorine Atoms : The 2,5-dichlorophenyl group in this compound is critical for FXIIa inhibition, as crystallographic studies show its optimal fit in protease S1 pockets . In contrast, 3,4-dichlorophenyl-substituted acrylamides exhibit antitumor activity against gastric cancer cells , demonstrating that chlorine positioning dictates target specificity.
  • Unsubstituted vs. Substituted Oxamides : Unsubstituted oxamide acts as a nitrogen fertilizer due to its slow hydrolysis to urea , whereas dichlorophenyl substitution introduces steric and electronic effects that enhance binding to biological targets.
Reactivity and Stability
  • Oxamide derivatives with electron-withdrawing groups (e.g., dichlorophenyl) show reduced nucleophilicity, favoring stability in physiological conditions. For example, N,N′-bis(1-methoxycarbonylvinyl)oxamide undergoes elimination reactions under dehydration conditions , whereas the dichlorophenyl variant’s stability likely supports sustained enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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